rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyphenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine intermediate.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group to the nitrogen atom of the pyrrolidine ring. This is typically achieved using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the carbonyl group yields alcohol derivatives.
Scientific Research Applications
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the hydroxy group on the phenyl ring.
rac-(3R,4S)-1-{[(tert-butoxy)carbonyl]-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a different protecting group (tert-butoxycarbonyl instead of Fmoc).
Uniqueness
The presence of the hydroxyphenyl group and the Fmoc protecting group in rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid makes it unique. The hydroxy group enhances its reactivity and potential for hydrogen bonding, while the Fmoc group provides stability and selectivity in synthetic applications.
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO5/c28-17-7-5-6-16(12-17)22-13-27(14-23(22)25(29)30)26(31)32-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24,28H,13-15H2,(H,29,30)/t22-,23+/m0/s1 |
InChI Key |
BVTBECYFLZPTAZ-XZOQPEGZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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